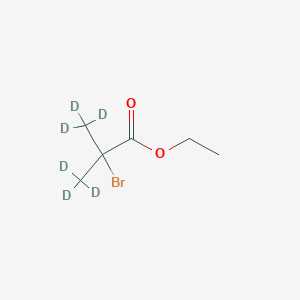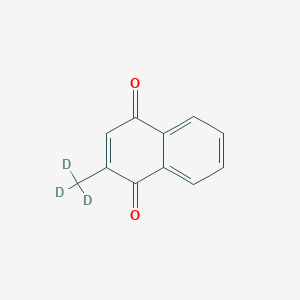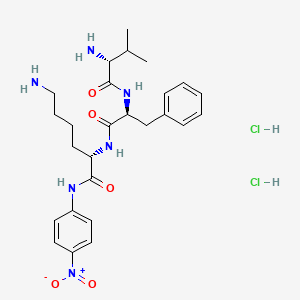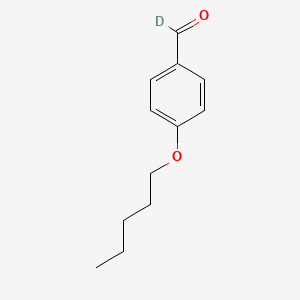
Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis Techniques and Applications : One study discusses the synthesis of a compound related to Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3, highlighting the importance of intermolecular interactions in crystal structures, which is crucial in material science and pharmaceutical research (Li et al., 2009).
Chemical Synthesis and Modifications : Another study focuses on the synthesis of similar compounds, demonstrating the role of different catalysts and reaction conditions. This research is significant in organic chemistry and industrial applications (Cheng Qing-rong, 2011).
Facile Synthesis Methods : A different paper provides insights into an efficient synthesis method for a related compound, highlighting the potential for scalable production which is vital for industrial and pharmaceutical applications (Inoue et al., 2014).
Labelled Compound Synthesis : Research on the synthesis of labelled methylmalonic and propionic acids, related to the compound , underlines the importance of these methods in tracking and analyzing biochemical pathways (Allevi et al., 1999).
Synthesis and Properties : Another study on the synthesis of ethyl 3,3,3-trifluoropropanoate, a compound similar to Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3, sheds light on the properties and potential applications of such compounds in various fields (Molines & Wakselman, 1987).
Chemical Reactions and Catalysts : A paper discusses the use of Bronsted acid ionic liquids in catalyzing methoxycarbonylation reactions, relevant to understanding the reactivity and applications of Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3 in organic synthesis (García-Suárez et al., 2014).
Synthesis and Electrochemical Reduction : The study of the electrochemical reduction of a bromo-propargyloxy ester presents insights into the reaction mechanisms and potential for electrochemical applications of similar compounds (Esteves et al., 2003).
Propiedades
IUPAC Name |
ethyl 2-bromo-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-4-9-5(8)6(2,3)7/h4H2,1-3H3/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLQWGVDEFWYNP-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)OCC)(C([2H])([2H])[2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1S)-1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanol](/img/structure/B1436243.png)

![2-Ethoxy-6-azaspiro[3.4]octane](/img/structure/B1436245.png)



![5-Oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B1436251.png)
![2-[(1S)-1-azidoethyl]-1-methoxy-4-methylbenzene](/img/structure/B1436252.png)
![[3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1436253.png)
